Cas no 80213-37-2 (3-(cyclopentanesulfonyl)aniline)

3-(cyclopentanesulfonyl)aniline structure
80213-37-2 structure
Product name:3-(cyclopentanesulfonyl)aniline
CAS No:80213-37-2
MF:C11H15NO2S
MW:225.30730175972
MDL:MFCD10686708
CID:1024754
PubChem ID:12744609

3-(cyclopentanesulfonyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(Cyclopentylsulfonyl)aniline
    • 3-cyclopentylsulfonylaniline
    • 3-(cyclopentanesulfonyl)aniline
    • DTXSID60508714
    • EN300-35586
    • A864728
    • MFCD10686708
    • CS-0205834
    • SCHEMBL14648626
    • BS-29542
    • Z359384096
    • AKOS015999433
    • 80213-37-2
    • DB-105091
    • G30375
    • MDL: MFCD10686708
    • Inchi: InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
    • InChI Key: LAQAMRJFXNMGOQ-UHFFFAOYSA-N
    • SMILES: C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N

Computed Properties

  • Exact Mass: 225.08200
  • Monoisotopic Mass: 225.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • PSA: 68.54000
  • LogP: 3.64710

3-(cyclopentanesulfonyl)aniline Security Information

3-(cyclopentanesulfonyl)aniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-(cyclopentanesulfonyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C986545-100mg
3-(Cyclopentylsulfonyl)aniline
80213-37-2
100mg
$64.00 2023-05-18
abcr
AB316980-1 g
3-(Cyclopentylsulfonyl)aniline; 95%
80213-37-2
1 g
€246.00 2023-07-19
Chemenu
CM201001-10g
3-(Cyclopentylsulfonyl)aniline
80213-37-2 95%
10g
$533 2021-06-15
Alichem
A019148905-10g
3-(Cyclopentylsulfonyl)aniline
80213-37-2 95%
10g
$587.10 2023-09-01
Fluorochem
211229-10g
3-(Cyclopentylsulfonyl)aniline
80213-37-2 95%
10g
£750.00 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN3983-1G
3-(cyclopentanesulfonyl)aniline
80213-37-2 95%
1g
¥ 726.00 2023-04-13
Enamine
EN300-35586-10.0g
3-(cyclopentanesulfonyl)aniline
80213-37-2 95.0%
10.0g
$606.0 2025-02-20
A2B Chem LLC
AH58649-1g
3-(Cyclopentylsulfonyl)aniline
80213-37-2 98%
1g
$187.00 2024-04-19
Aaron
AR00GA85-2.5g
3-(cyclopentylsulfonyl)aniline
80213-37-2 95%
2.5g
$328.00 2023-12-13
Enamine
EN300-35586-5g
3-(cyclopentanesulfonyl)aniline
80213-37-2 95%
5g
$371.0 2023-09-03

Additional information on 3-(cyclopentanesulfonyl)aniline

Introduction to 3-(Cyclopentylsulfonyl)aniline (CAS No. 80213-37-2)

3-(Cyclopentylsulfonyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 80213-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonylanilines, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural motif of 3-(Cyclopentylsulfonyl)aniline features a benzene ring substituted with an aniline group at the 3-position and a cyclopentylsulfonyl moiety, which contributes to its unique chemical properties and reactivity.

The cyclopentylsulfonyl group in this molecule introduces a bulky, electron-withdrawing substituent that can influence the electronic distribution and steric environment of the aromatic system. This feature makes 3-(Cyclopentylsulfonyl)aniline a valuable scaffold for designing novel pharmacophores. The compound’s ability to interact with biological targets such as enzymes and receptors is largely determined by the balance between its hydrophobicity and hydrogen bonding capabilities, which are modulated by the presence of both the aromatic ring and the sulfonyl group.

In recent years, there has been growing interest in sulfonylanilines due to their reported activities in various biological assays. For instance, derivatives of this class have shown promise in inhibiting certain enzymes implicated in inflammatory and infectious diseases. The 3-(Cyclopentylsulfonyl)aniline structure, with its distinct substitution pattern, may exhibit unique interactions with biological targets compared to simpler sulfonylanilines. This has prompted researchers to explore its potential as a lead compound for drug discovery.

One of the key areas where 3-(Cyclopentylsulfonyl)aniline has been investigated is in the development of antimicrobial agents. The sulfonyl group is known to enhance binding affinity to bacterial enzymes, making it a useful component in designing compounds that disrupt bacterial cell wall synthesis or metabolic pathways. Preliminary studies have suggested that modifications to the cyclopentyl ring could further optimize antimicrobial activity while minimizing toxicity. This aligns with broader trends in medicinal chemistry where structural diversification is employed to improve drug efficacy and safety profiles.

Another promising application of 3-(Cyclopentylsulfonyl)aniline lies in its potential as an intermediate in synthesizing more complex molecules. Its reactive sites allow for further functionalization through various chemical transformations, such as nucleophilic substitution or metal-catalyzed coupling reactions. This flexibility makes it a valuable building block for constructing novel heterocyclic compounds, which are often explored for their pharmacological properties.

The synthesis of 3-(Cyclopentylsulfonyl)aniline typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the cyclopentylsulfonyl group requires careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework.

In terms of pharmacological evaluation, 3-(Cyclopentylsulfonyl)aniline has been subjected to various bioassays to assess its potential therapeutic effects. Early studies have highlighted its interaction with proteins involved in signal transduction pathways, suggesting possible applications in treating neurological disorders or cancer. The bulky cyclopentyl group may impede rapid metabolism, potentially leading to longer-lasting biological activity compared to smaller analogues.

The solubility and bioavailability of 3-(Cyclopentylsulfonyl)aniline are also critical factors that influence its suitability as a drug candidate. The presence of both hydrophobic and polar functional groups affects how well the compound can be absorbed and distributed within an organism. Researchers are exploring ways to modify its structure to enhance solubility while preserving biological activity, a common challenge in drug development.

Recent computational studies have utilized molecular modeling techniques to predict the binding modes of 3-(Cyclopentylsulfonyl)aniline with potential target proteins. These simulations have provided insights into how the compound interacts at a molecular level, guiding efforts to optimize its design. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising derivatives more efficiently.

The environmental impact of synthesizing and using 3-(Cyclopentylsulfonyl)aniline is also a consideration in modern drug discovery practices. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Sustainable chemistry principles are being applied to ensure that future production methods align with environmental regulations while maintaining high standards of quality control.

In conclusion, 3-(Cyclopentylsulfonyl)aniline (CAS No. 80213-37-2) represents an intriguing compound with potential applications across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for medicinal chemistry innovation, while ongoing research continues to uncover new possibilities for its use in drug development. As our understanding of biological systems grows, compounds like this will remain at the forefront of efforts to design safer and more effective treatments for human diseases.

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(CAS:80213-37-2)3-(cyclopentanesulfonyl)aniline
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